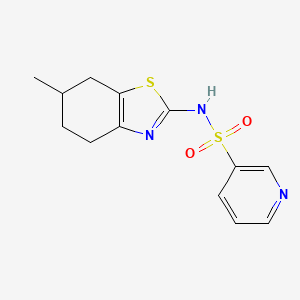![molecular formula C17H25N3O2S B7573401 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. It has been widely used in scientific research to study the mechanism of action and physiological effects of opioids.
Mecanismo De Acción
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide binds to the mu-opioid receptor and blocks the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of the downstream signaling pathways that mediate the analgesic effects of opioids. 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide is a competitive antagonist, which means that it competes with the endogenous opioid peptides for binding to the mu-opioid receptor.
Biochemical and Physiological Effects:
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to block the analgesic effects of opioids, indicating its role as a mu-opioid receptor antagonist. 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has also been shown to attenuate the rewarding effects of opioids, indicating its potential as a treatment for opioid addiction. In addition, 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been shown to modulate the immune system, gastrointestinal system, and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide is its potency and selectivity for the mu-opioid receptor. This allows for precise manipulation of the mu-opioid receptor signaling pathway without affecting other opioid receptors. However, one of the limitations of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide is its short half-life, which requires frequent dosing in animal experiments. In addition, 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide in scientific research. One area of interest is the role of mu-opioid receptors in chronic pain and the development of novel analgesics that target the mu-opioid receptor. Another area of interest is the use of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide as a tool to investigate the role of mu-opioid receptors in addiction and the development of novel treatments for opioid addiction. Additionally, 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide could be used to investigate the effects of opioids on other physiological systems, such as the respiratory system and the central nervous system.
Métodos De Síntesis
The synthesis of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide involves the reaction of 4-(cyclohexylmethyl)piperazine-1-carbonyl chloride with 5-amino-3-thiophenecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been extensively used in scientific research to study the mechanism of action and physiological effects of opioids. It is a potent and selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been used to study the role of mu-opioid receptors in pain, reward, and addiction. It has also been used to investigate the effects of opioids on the immune system, gastrointestinal system, and cardiovascular system.
Propiedades
IUPAC Name |
5-[4-(cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c18-16(21)14-10-15(23-12-14)17(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h10,12-13H,1-9,11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXVUFCWWHZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C(=O)C3=CC(=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)


![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)
![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)

![(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7573366.png)
![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![7-methyl-2-[(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7573403.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)